Tezosentan-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tezosentan is recognized for its ability to competitively antagonize the binding of endothelin-1 (ET-1) and selective ET(B) receptor ligands on cells and tissues carrying ET(A) and ET(B) receptors. It exhibits high functional inhibitory potency and solubility in water, making it a novel approach for intravenous treatment of acute pathological conditions (Clozel et al., 1999).

Synthesis Analysis

The synthesis of Tezosentan involves complex chemical processes aimed at achieving a compound capable of antagonizing ET receptors effectively. While specific synthesis details for Tezosentan-d4 are not available, Tezosentan's synthesis is pivotal in creating a compound with high water solubility and the ability to inhibit endothelin-induced effects efficiently.

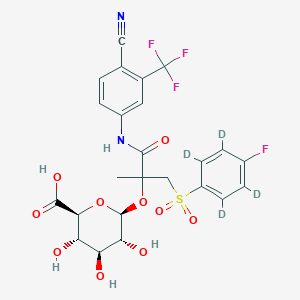

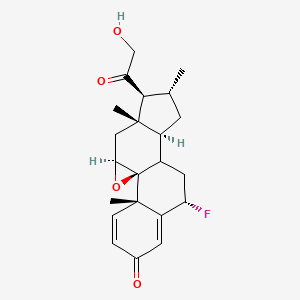

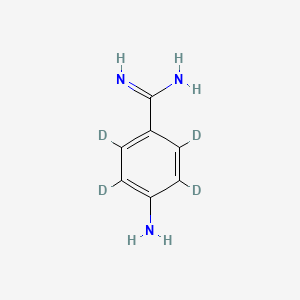

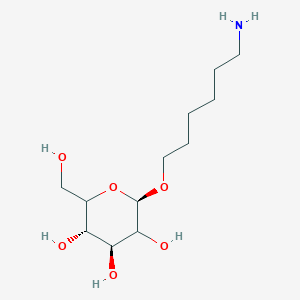

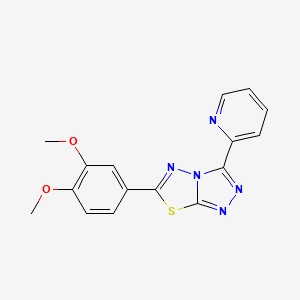

Molecular Structure Analysis

Tezosentan's molecular structure is designed to ensure high affinity and specificity towards ET receptors. Its structure, featuring a pyrimidinylpyridine moiety, is crucial for its action as an endothelin receptor antagonist, offering insights into the molecular interactions that underlie its pharmacological activity.

Chemical Reactions and Properties

Tezosentan engages in chemical interactions that block the action of endothelin, a potent vasoconstrictor, across ET(A) and ET(B) receptors. Its chemical properties, including stability and reactivity, are tailored to maintain efficacy during intravenous administration, providing a rapid onset of action in acute settings.

Physical Properties Analysis

The physical properties of Tezosentan, such as solubility, play a significant role in its pharmacokinetic profile. Its high water solubility is advantageous for parenteral administration, allowing for rapid distribution and action within the body.

Chemical Properties Analysis

The chemical properties of Tezosentan, including its stability and interaction with biological molecules, are fundamental to its pharmacological effects. Its ability to increase ET-1 plasma concentrations in a dose-dependent manner showcases its potent antagonist activity on endothelin receptors (Clozel et al., 1999).

科学研究应用

New Approaches in Heart Failure Management

Recent research focuses on the pharmacological management of heart failure, highlighting the limitations of traditional β-adrenergic inotropic drugs due to their lack of effect on long-term survival. Innovative strategies are being explored, including the use of levosimendan, a calcium sensitizer, which has shown promising results in improving long-term survival in patients with acute heart failure. However, tezosentan, an endothelin antagonist, despite its positive effects on hemodynamics and symptoms, did not improve outcomes, possibly due to high dosages used in the studies. This suggests a reevaluation of tezosentan's application in the perioperative management of heart failure, emphasizing the need for further research to determine optimal dosing and potential therapeutic roles (Rauch, Motsch, & Böttiger, 2006).

Challenges in Drug Development for Heart Failure

The disconnect between phase II and phase III trials in heart failure treatments has been a significant concern, particularly noted in the development of drugs like tezosentan. Despite promising phase II results, many phase III studies fail to demonstrate efficacy or safety, highlighting the challenges in drug development for heart failure. This review underscores the importance of careful patient selection, drug choice, and endpoint determination to optimize trial designs and improve the likelihood of successful outcomes. It calls for a more cautious approach to proceeding from phase II to phase III trials, suggesting that large, expensive phase III trials should not be initiated without solid phase II evidence (Vaduganathan, Greene, Ambrosy, Gheorghiade, & Butler, 2013).

Tezosentan in Acute Heart Failure Treatment

A comprehensive review of current strategies and future options for treating acute decompensated heart failure underscores the limitations of existing therapies, including diuretics and intravenous vasodilators. Tezosentan, alongside other novel agents targeting neurohumoral pathways, is under investigation for its potential benefits. The review highlights the need for new treatment modalities that not only address hemodynamic abnormalities but also improve morbidity and mortality outcomes. This reflects an ongoing search for more effective treatments for acute decompensated heart failure, with tezosentan being part of a broader exploration of new pharmacological options (Sharma & Teerlink, 2004).

未来方向

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

属性

CAS 编号 |

1794707-10-0 |

|---|---|

产品名称 |

Tezosentan-d4 |

分子式 |

C₂₇H₂₃D₄N₉O₆S |

分子量 |

609.65 |

同义词 |

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。